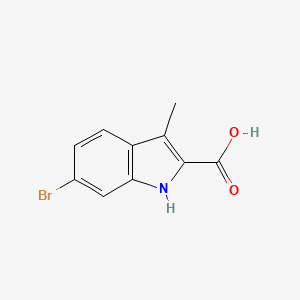

6-bromo-3-methyl-1H-Indole-2-carboxylic acid

描述

Structure

3D Structure

属性

分子式 |

C10H8BrNO2 |

|---|---|

分子量 |

254.08 g/mol |

IUPAC 名称 |

6-bromo-3-methyl-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C10H8BrNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) |

InChI 键 |

FHPRMDTUUYQTNU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(NC2=C1C=CC(=C2)Br)C(=O)O |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- 6-Bromoindole-2-carboxylic acid is often used as a key intermediate or starting material for further functionalization at the 3-position.

- The methylation at the 3-position can be achieved via electrophilic substitution or cross-coupling reactions depending on the synthetic sequence.

Bromination at the 6-Position

Selective bromination at the 6-position of the indole ring is commonly achieved using N-bromo-succinimide (NBS) under controlled conditions. This reagent allows regioselective bromination at the 6-position due to the electronic and steric properties of the indole ring system.

Methylation at the 3-Position

The introduction of a methyl group at the 3-position can be accomplished by:

- Direct electrophilic substitution on the indole ring using methylating agents.

- Alternatively, starting from 3-methylindole derivatives which are then brominated and carboxylated.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position is generally introduced or preserved via:

- Esterification and subsequent hydrolysis steps.

- Use of formylation reactions (e.g., Vilsmeier–Haack reaction) followed by oxidation or hydrolysis to yield the carboxylic acid.

- Direct synthesis from 2-carboxyindole derivatives.

Representative Synthetic Route from Literature

A representative synthetic route for 6-bromoindole-2-carboxylic acid derivatives, including 3-substituted analogs, is described in recent literature:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Esterification | Concentrated sulfuric acid | Conversion of carboxylic acid to ester for protection |

| 2 | Selective bromination | N-bromo-succinimide (NBS) | Introduction of bromine at C6 position |

| 3 | Methylation at C3 | Electrophilic methylating agent or cross-coupling | Introduction of methyl group at 3-position |

| 4 | Hydrolysis | Basic hydrolysis (LiOH or NaOH) | Conversion of ester back to carboxylic acid |

This sequence allows for the preparation of this compound with good regioselectivity and yields.

Alternative Approaches and Optimization

- Buchwald–Hartwig amination and Pd-catalyzed cross-coupling reactions have been employed to introduce various substituents at the indole ring, including the 3-position methyl group, although methylation is more commonly achieved by direct electrophilic substitution due to the small size of the methyl group.

- Formylation followed by reduction and oxidation steps can be used to introduce carboxyl groups at the 2-position, facilitating further functionalization.

- The synthesis of 6-bromoindole itself, a crucial intermediate, can be achieved efficiently via diazotization of para-aminotoluene followed by bromination and ring closure, providing a scalable route to the brominated indole core.

Data Table: Summary of Preparation Methods

Research Findings and Perspectives

- The use of N-bromo-succinimide for selective bromination at the 6-position is well established and provides a reliable intermediate for further functionalization.

- Methylation at the 3-position is most efficiently performed via electrophilic substitution rather than cross-coupling due to the simplicity of the methyl group.

- Protection of the 2-carboxylic acid as an ester is crucial to avoid side reactions during bromination and methylation steps.

- The overall synthetic route is amenable to scale-up, with moderate to high yields at each step, making it suitable for gram-scale synthesis.

- Recent studies emphasize the importance of optimizing reaction conditions such as temperature, solvent, and reagent equivalents to maximize regioselectivity and yield.

- Pd-catalyzed cross-coupling reactions, while powerful for introducing complex groups, are less commonly used for methylation but are valuable for diversification at other positions on the indole ring.

- The availability of 6-bromoindole as a starting material is critical, and methods such as diazotization of para-aminotoluene followed by bromination provide scalable access.

化学反应分析

Types of Reactions

6-bromo-3-methyl-1H-Indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can undergo oxidation to form various oxidized derivatives, while reduction reactions can be used to modify the carboxylic acid group.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can produce oxidized or reduced forms of the compound .

科学研究应用

6-Bromo-3-methyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. It has a molecular weight of approximately 254.08 g/mol and the molecular formula C11H8BrNO2. The structure includes a bromine atom at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position on the indole ring. The compound has diverse chemical properties and potential biological activities because of its unique structure.

Applications

This compound has applications across multiple fields.

Chemical Modifications

- It serves as a building block for synthesizing more complex molecules.

- It can be modified to enhance its biological activity or tailor its properties for specific applications.

Biological Activities

- It has potential antimicrobial, antiviral, and anticancer properties.

- The indole structure allows it to interact with various biological targets, potentially modulating their activity and influencing cellular pathways.

- Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase .

Pharmaceutical Research

- It can be used in the design and synthesis of indole-2-carboxylic acid derivatives with improved integrase inhibitory effects .

- It can be utilized as a scaffold for developing integrase inhibitors .

- 6-bromoindole is used as a building block in the synthesis of inhibitors that enhance the antibiotic effect on pathogenic bacterial microorganisms, including resistant strains .

作用机制

The mechanism of action of 6-bromo-3-methyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Structural and Physical Properties

The table below compares key properties of 6-bromo-3-methyl-1H-indole-2-carboxylic acid with selected analogs:

Substituent Effects

- Electron-Withdrawing vs. Methyl at position 3 enhances lipophilicity and may sterically hinder interactions at the indole core.

Carboxylic Acid Position :

Spectral Characteristics

- ^1H NMR: Methyl groups (e.g., 3-CH3 in the target compound) typically resonate as singlets near δ 2.5 ppm, distinct from methoxy singlets (~δ 3.7–3.9 ppm) . Bromine’s deshielding effect may shift aromatic protons downfield compared to non-halogenated analogs.

IR Spectroscopy :

- Carboxylic acid C=O stretches appear between 1680–1700 cm⁻¹ across all analogs .

生物活性

6-Bromo-3-methyl-1H-indole-2-carboxylic acid is a notable compound within the indole family, recognized for its diverse biological activities. This article explores its potential applications in antimicrobial, antiviral, and anticancer research, supported by relevant studies and findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the indole ring, along with a carboxylic acid functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 254.08 g/mol. The unique substitution pattern contributes to its varied chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of indole compounds have shown minimum inhibitory concentrations (MIC) ranging from 33 μM to over 100 μM against these pathogens, suggesting a promising role in developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV-1. Structural modifications of indole derivatives have led to enhanced inhibitory effects on HIV-1 integrase, with some derivatives achieving IC50 values as low as 0.13 μM. These findings indicate that the indole core and carboxyl group may facilitate binding to viral proteins, potentially leading to novel antiviral therapies .

Anticancer Properties

In cancer research, several studies have highlighted the cytotoxic effects of indole derivatives on human cancer cell lines. For example, compounds derived from marine sources have exhibited selective toxicity against cancer cells such as HT-29 (colorectal cancer) and A549 (lung cancer). The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation through various pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various indole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus epidermidis, with an MIC of 36.5 μM. This suggests its potential use in treating infections caused by resistant bacterial strains .

Case Study 2: Antiviral Potential Against HIV

Another investigation focused on the antiviral potential of modified indole derivatives against HIV-1 integrase. The study found that introducing specific substituents at the C3 position of the indole core improved binding affinity and inhibitory activity, with one derivative achieving an IC50 value of 0.13 μM. This highlights the importance of structural optimization in enhancing antiviral efficacy .

Research Findings Summary

常见问题

Q. What are the key synthetic routes for 6-bromo-3-methyl-1H-indole-2-carboxylic acid?

- Methodological Answer : The synthesis typically begins with functionalization of the indole core. Bromination at the 6-position can be achieved using reagents like -bromosuccinimide (NBS) under radical or electrophilic conditions. Methylation at the 3-position may involve Friedel-Crafts alkylation with methyl iodide or a methyl Grignard reagent. The carboxylic acid group at the 2-position is introduced via oxidation of a methyl ester precursor (e.g., using KMnO₄ or CrO₃) or direct carboxylation under CO₂ pressure. Post-synthesis purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : -NMR identifies the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm). -NMR confirms the carboxylic acid (δ ~170 ppm) and bromine-induced deshielding effects.

- IR : A strong absorption at ~2500–3000 cm (O–H stretch) and ~1680 cm (C=O stretch).

- Mass Spectrometry : ESI-MS shows a molecular ion peak at 240.06 (CHBrNO) with isotopic patterns confirming bromine .

Q. What purification methods are optimal for this compound?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water) is preferred due to the compound’s moderate solubility. For impurities with similar polarity, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) provides high resolution. Purity validation requires ≥95% by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Key parameters include:

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell dimensions | |

| 108.37° | |

| -factor | 0.063 |

| Hydrogen bonding (O–H⋯O and N–H⋯O) stabilizes dimeric structures, validated via Hirshfeld surface analysis. Contradictions in bond lengths or angles are resolved by re-examining thermal displacement parameters and refining twinning models . |

Q. What role does bromine play in modulating biological activity?

- Methodological Answer : Bromine enhances halogen bonding with biological targets (e.g., enzyme active sites). Comparative studies with non-brominated analogs show:

- Increased binding affinity (ΔG ~2–3 kcal/mol) in kinase inhibition assays.

- Improved metabolic stability due to reduced CYP450-mediated oxidation.

Methodologically, radiolabeled () analogs can track biodistribution, while DFT calculations (e.g., Gaussian 09) model halogen-bonding interactions .

Q. How to design structure-activity relationship (SAR) studies for indole derivatives?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with halogens (Cl, I), methoxy, or nitro groups at the 5-/6-positions.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (carboxylic acid) and hydrophobic regions (methyl group).

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like COX-2 or EGFR. Validate with in vitro IC assays .

Q. How do intermolecular interactions influence crystal packing?

- Methodological Answer : SC-XRD reveals O–H⋯O hydrogen bonds (2.65–2.70 Å) forming centrosymmetric dimers. N–H⋯O bonds (2.89 Å) extend these into 2D layers parallel to the (101) plane. Van der Waals interactions between bromine and adjacent methyl groups further stabilize the lattice. Mercury software visualizes packing efficiency and void analysis .

Experimental Design Considerations

Q. How to optimize reaction yields in bromination steps?

- Methodological Answer :

- Solvent Screening : Use DMF or DCM for electrophilic bromination; avoid protic solvents to minimize side reactions.

- Catalyst Optimization : FeCl or AlCl (5 mol%) enhances regioselectivity.

- Kinetic Monitoring : In situ IR tracks NBS consumption. Yields >80% are achievable at 0–5°C .

Q. What computational tools predict reactivity in indole derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates Fukui indices for electrophilic attack sites.

- Molecular Dynamics (MD) : GROMACS simulates solvation effects on carboxylate deprotonation.

- QSPR Models : MATLAB-based models correlate logP with membrane permeability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (pH, serum concentration).

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylation or decarboxylation).

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to compare IC values across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。